molecular formula C17H20N2O4 B7077314 4-(5-Oxo-6,7,8,9-tetrahydrobenzo[7]annulene-2-carbonyl)morpholine-3-carboxamide

4-(5-Oxo-6,7,8,9-tetrahydrobenzo[7]annulene-2-carbonyl)morpholine-3-carboxamide

Cat. No.: B7077314
M. Wt: 316.35 g/mol
InChI Key: PUAFAUYTIXOLKX-UHFFFAOYSA-N
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Description

4-(5-Oxo-6,7,8,9-tetrahydrobenzo7annulene-2-carbonyl)morpholine-3-carboxamide is a complex organic compound with a unique structure that includes a morpholine ring and a benzoannulene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Oxo-6,7,8,9-tetrahydrobenzo7annulene-2-carbonyl)morpholine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzoannulene Moiety: The benzoannulene ring system can be synthesized through a series of cyclization reactions involving appropriate precursors.

    Introduction of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions, where a suitable morpholine derivative reacts with an intermediate compound.

    Coupling of the Two Moieties: The final step involves coupling the benzoannulene and morpholine moieties through amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

4-(5-Oxo-6,7,8,9-tetrahydrobenzo7annulene-2-carbonyl)morpholine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the benzoannulene or morpholine rings, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(5-Oxo-6,7,8,9-tetrahydrobenzo7annulene-2-carbonyl)morpholine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: Researchers investigate its biological activity, including potential antimicrobial, anticancer, and anti-inflammatory properties.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of more complex molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 4-(5-Oxo-6,7,8,9-tetrahydrobenzo7annulene-2-carbonyl)morpholine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, specificity, and downstream effects are crucial to understanding its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    4,5,6,7-Tetrahydrobenzo[b]thiophene: This compound shares a similar benzoannulene structure but differs in the heteroatom present in the ring.

    4-Oxo-4,5,6,7-tetrahydrobenzo[b]furan-3-carboxylic acid: Another structurally related compound with a furan ring instead of a morpholine ring.

Uniqueness

4-(5-Oxo-6,7,8,9-tetrahydrobenzo7annulene-2-carbonyl)morpholine-3-carboxamide is unique due to the combination of its benzoannulene and morpholine moieties, which confer distinct chemical and biological properties. Its specific structure allows for unique interactions with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

4-(5-oxo-6,7,8,9-tetrahydrobenzo[7]annulene-2-carbonyl)morpholine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4/c18-16(21)14-10-23-8-7-19(14)17(22)12-5-6-13-11(9-12)3-1-2-4-15(13)20/h5-6,9,14H,1-4,7-8,10H2,(H2,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUAFAUYTIXOLKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C2=C(C1)C=C(C=C2)C(=O)N3CCOCC3C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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